molecular formula C6H11FO3S B1531433 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione CAS No. 2097970-86-8

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione

Cat. No. B1531433
CAS RN: 2097970-86-8
M. Wt: 182.22 g/mol
InChI Key: AWHBAVZTQOXAGD-UHFFFAOYSA-N
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Description

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, commonly known as FMTHD, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that has been used in a variety of synthetic organic chemistry reactions, such as the synthesis of heterocyclic compounds and the synthesis of drugs. FMTHD is also used in the synthesis of polymers, dyes, and pigments. Additionally, FMTHD has been studied for its biochemical and physiological effects, as well as its potential application in laboratory experiments. In

Scientific Research Applications

  • Quorum Sensing and Biofilm Formation Inhibition : A study by Kadirvel et al. (2014) explored the use of a compound related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, namely 4-fluoro-DPD, in inhibiting quorum sensing and biofilm formation in Vibrio harveyi. The compound showed significant inhibition of bioluminescence and bacterial growth, suggesting potential applications in controlling bacterial communication and biofilm-related issues (Kadirvel et al., 2014).

  • Aromatase Inhibition : Mann and Pietrzak (1984) investigated the synthesis of various compounds, including fluorine-containing derivatives related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione, as potential aromatase inhibitors. This research has implications in the development of treatments for hormone-dependent cancers (Mann & Pietrzak, 1984).

  • Carcinogenicity Studies : Miller, Miller, and Finger (1957) conducted research on the carcinogenic properties of various fluoro and other derivatives of 4-dimethylaminoazobenzene, a compound structurally related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione. Their findings contribute to understanding the carcinogenic potential of such compounds (Miller, Miller, & Finger, 1957).

  • Polymer Synthesis and Electronic Properties : Fei et al. (2015) explored the synthesis of regioregular poly(3-alkyl-4-fluoro)thiophenes, closely related to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione. They found that fluorination of the polymer backbone led to increased ionization potential and enhanced charge carrier mobilities, indicating applications in organic electronics (Fei et al., 2015).

  • Labeling of Peptides and Proteins : Wuest et al. (2008) conducted a study on novel thiol-reactive prosthetic groups for labeling cysteine-containing peptides and proteins, employing 4-[18F]fluorobenzaldehyde derivatives. This research is significant for medical imaging and biomarker studies (Wuest et al., 2008).

  • Hydrogen Bonding and Isomerization : Vries and Muyskens (2016) investigated the impact of a fluorine atom on intramolecular hydrogen bonding and isomerization in fluorinated acetylacetones, providing insights into chemical behavior and molecular structure (Vries & Muyskens, 2016).

properties

IUPAC Name

(4-fluoro-1,1-dioxothian-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3S/c7-6(5-8)1-3-11(9,10)4-2-6/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHBAVZTQOXAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
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4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
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4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Reactant of Route 4
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Reactant of Route 5
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Reactant of Route 6
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione

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